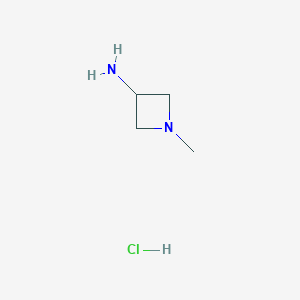
1-Methylazetidin-3-amine xhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylazetidin-3-amine xhydrochloride is a chemical compound with the molecular formula C4H10N2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylazetidin-3-amine xhydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 1-methylazetidin-3-amine hydrochloride may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The compound is often purified through crystallization or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: 1-Methylazetidin-3-amine xhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidines.
科学的研究の応用
1-Methylazetidin-3-amine xhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Methylazetidine: The parent compound without the amine group.
3-Aminoazetidine: A similar compound with an amino group at the 3-position.
N-Methylazetidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: 1-Methylazetidin-3-amine xhydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
特性
分子式 |
C4H11ClN2 |
|---|---|
分子量 |
122.60 g/mol |
IUPAC名 |
1-methylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-6-2-4(5)3-6;/h4H,2-3,5H2,1H3;1H |
InChIキー |
FINSQRMFBWJILP-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


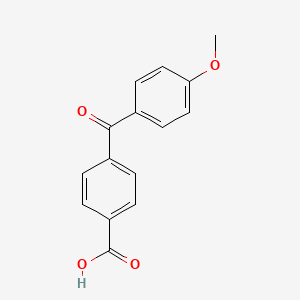
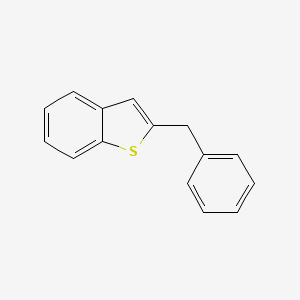


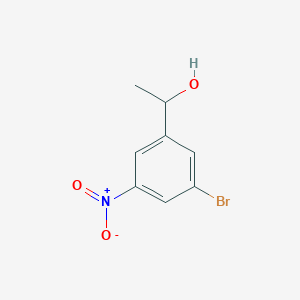
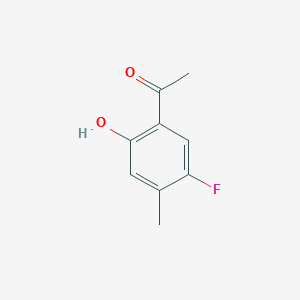

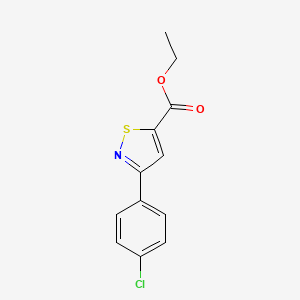
![N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8672895.png)

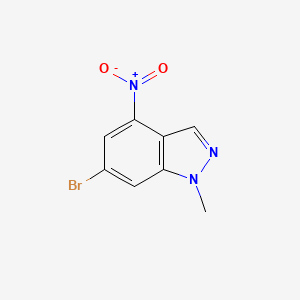
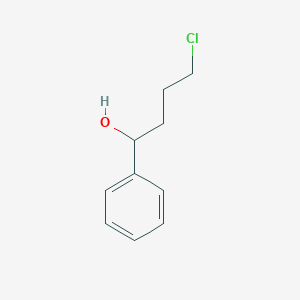
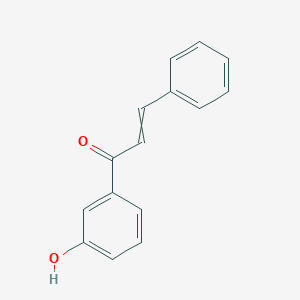
![5-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8672935.png)
